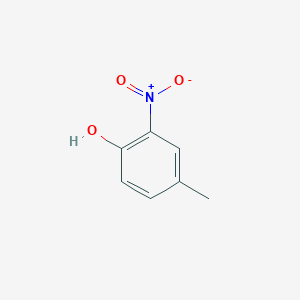
4-Methyl-2-nitrophenol
Cat. No. B089549
Key on ui cas rn:
119-33-5
M. Wt: 153.14 g/mol
InChI Key: SYDNSSSQVSOXTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05053415
Procedure details


A solution of 2-nitro-4-methylphenol (11.48 g) in 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) (50 ml) was cooled at 5° C. and treated with portions of sodium hydride (55% w/w dispersion in mineral oil, 3.27 g). The mixture was stirred at room temperature for 2 hours, then cooled to 5° C. and treated with ethyl 2-bromo-2-methylpropionate (13.15 g). The mixture was heated at about 100° C. for 18 hours, then cooled to room temperature and poured into a mixture of aqueous sodium hydroxide solution (1M) and ethyl acetate. The organic solution was separated and washed twice with 1M sodium hydroxide solution, then dried (MgSO4) and concentrated. The resulting oil was purified by flash column chromatography, eluting with a mixture of ethyl acetate and hexane, (increasing from 5:95 v/v to 10:90 v/v), to give ethyl 2-methyl-2-(2-nitro-4-methylphenoxy)propionate (4.48 g) as an oil; NMR: 1.25 (3H, t), 1.60(6H, s), 2.35(3H, s), 4.25(2H, q) and 6.8-7.6(3H, m).

Quantity
50 mL
Type
solvent
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[C:8]([CH3:10])[CH:7]=[CH:6][C:5]=1[OH:11])([O-:3])=[O:2].[H-].[Na+].Br[C:15]([CH3:22])([CH3:21])[C:16]([O:18][CH2:19][CH3:20])=[O:17].[OH-].[Na+]>CN1CCCN(C)C1=O.C(OCC)(=O)C>[CH3:21][C:15]([O:11][C:5]1[CH:6]=[CH:7][C:8]([CH3:10])=[CH:9][C:4]=1[N+:1]([O-:3])=[O:2])([CH3:22])[C:16]([O:18][CH2:19][CH3:20])=[O:17] |f:1.2,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
11.48 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC(=C1)C)O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN1C(N(CCC1)C)=O
|
Step Two
|
Name
|
|
|
Quantity
|
3.27 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
13.15 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C(=O)OCC)(C)C
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at room temperature for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 5° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated at about 100° C. for 18 hours
|
|
Duration
|
18 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic solution was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed twice with 1M sodium hydroxide solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting oil was purified by flash column chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with a mixture of ethyl acetate and hexane, (increasing from 5:95 v/v to 10:90 v/v),
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C(=O)OCC)(C)OC1=C(C=C(C=C1)C)[N+](=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.48 g | |
| YIELD: CALCULATEDPERCENTYIELD | 24.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
